molecular formula C21H28O2 B14686424 4,4'-Methylenebis(2-tert-butylphenol) CAS No. 32861-23-7

4,4'-Methylenebis(2-tert-butylphenol)

Cat. No.: B14686424
CAS No.: 32861-23-7
M. Wt: 312.4 g/mol
InChI Key: QNMWLULXCIMCGU-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-tert-butylphenol) is a synthetic organic compound with the molecular formula C₂₉H₄₄O₂. It is commonly used as an antioxidant in various industrial applications, including lubricants, plastics, and rubber. This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and stability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2-tert-butylphenol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge between the phenol units .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-tert-butylphenol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity. The product is usually purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4,4’-Methylenebis(2-tert-butylphenol) involves its antioxidant properties. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action helps in stabilizing materials and biological systems by inhibiting the chain reactions that lead to oxidative degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis(2-tert-butylphenol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its structure, with two tert-butyl groups on each phenol ring, provides steric hindrance that enhances its stability and prevents oxidative degradation more effectively than some of its analogs .

Properties

CAS No.

32861-23-7

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C21H28O2/c1-20(2,3)16-12-14(7-9-18(16)22)11-15-8-10-19(23)17(13-15)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3

InChI Key

QNMWLULXCIMCGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(C)(C)C)O

Origin of Product

United States

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